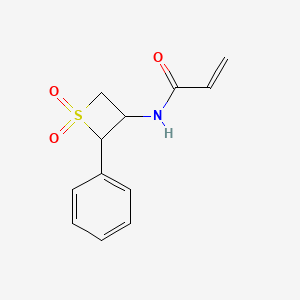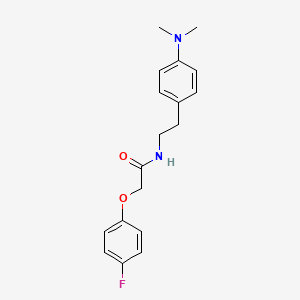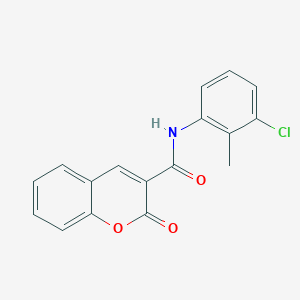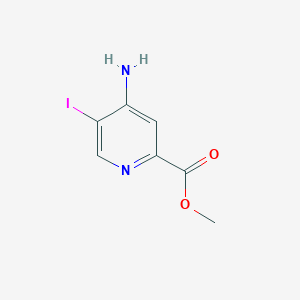
N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, commonly known as DT-2, is a potent inhibitor of the mitochondrial permeability transition pore (mPTP). This small molecule has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.
作用機序
DT-2 inhibits the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which is a channel that regulates the flow of ions and molecules across the mitochondrial membrane. When the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide opens, it allows the influx of calcium and other ions into the mitochondrial matrix, which can lead to mitochondrial dysfunction and cell death. DT-2 prevents the opening of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which protects against mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
DT-2 has been shown to have a variety of biochemical and physiological effects. In addition to its protective effects against ischemia-reperfusion injury, DT-2 has also been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease. DT-2 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using DT-2 in lab experiments is that it is a potent and specific inhibitor of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide. This makes it a valuable tool for studying the role of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide in various diseases and for developing new therapies that target the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide. One of the limitations of using DT-2 in lab experiments is that it can be difficult to obtain pure DT-2, which can affect the reproducibility of experiments.
将来の方向性
There are many potential future directions for research on DT-2. One area of research is the development of new therapies that target the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide for the treatment of a variety of diseases. Another area of research is the development of new methods for synthesizing and purifying DT-2, which could improve the reproducibility of experiments. Additionally, more research is needed to fully understand the biochemical and physiological effects of DT-2 and its potential therapeutic applications in a variety of diseases.
合成法
DT-2 can be synthesized using a variety of methods, including the reaction of 2-phenylthiirane-1,1-dioxide with acryloyl chloride in the presence of a base. The resulting product can be purified using column chromatography to obtain pure DT-2.
科学的研究の応用
DT-2 has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising applications of DT-2 is in the treatment of ischemia-reperfusion injury. Ischemia-reperfusion injury occurs when blood flow is restored to an ischemic tissue, leading to a burst of reactive oxygen species and calcium overload, which can cause cell death. DT-2 has been shown to protect against ischemia-reperfusion injury by inhibiting the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which prevents the burst of reactive oxygen species and calcium overload.
特性
IUPAC Name |
N-(1,1-dioxo-2-phenylthietan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-11(14)13-10-8-17(15,16)12(10)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAIQMSDFGPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CS(=O)(=O)C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)
![3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2887081.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B2887082.png)


![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2887087.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)


![N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2887095.png)
![2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2887096.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)